Cas no 480-54-6 (Retrorsine)

Retrorsine structure
Retrorsine structure
Nome del prodotto:Retrorsine
Numero CAS:480-54-6
MF:C18H25NO6
MW:351.3942
CID:329185
PubChem ID:5281743

Retrorsine Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-,(3Z,5R,6S,14aR,14bR)-
    • [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b...
    • Retrorcine
    • Retrorsine
    • RETRORSINE(AS) PrintBack
    • RETRORSINE(SH)
    • 12,18-Dihydroxysenecionan-11,16-dione
    • 12,18-dihydroxy-senecionane-11,16-dione
    • cis-Retronecic acid ester of retronecine
    • Retrorsin
    • β-Longilobine
    • [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-deca
    • 480-54-6
    • (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0??,??]heptadec-11-ene-3,8-dione
    • AKOS024282552
    • Retrorsine, >=90% (HPLC)
    • RETRORSINE [IARC]
    • HMS1545M22
    • CHEMBL496894
    • BRD-K42142750-001-04-9
    • (5R,6S,9a1R,14aR,Z)-3-ethylidene-6-hydroxy-6-(hydroxymethyl)-5-methyl-3,4,5,6,9,9a1,11,13,14,14a-decahydro-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
    • Prestwick3_000637
    • HMS1569P16
    • HSDB 3530
    • SCHEMBL133058
    • SR-01000841220
    • HMS2231J18
    • Retrorsine 100 microg/mL in Water
    • NSC-107659
    • Prestwick_562
    • Prestwick2_000637
    • CHEBI:8822
    • Senecionan-11,16-dione, 12,18-dihydroxy-
    • 1ST40320
    • trans-15-Ethylidene-12beta-hydroxy-12alpha-hydroxymethyl-13beta-methylsenec-1-enine
    • (15Z)-12,18-dihydroxysenecionan-11,16-dione
    • SMR001233270
    • BRD-K42142750-001-01-5
    • (Z)-ethylidene-hydroxy-(hydroxymethyl)-methyl-[?]dione
    • 3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-hydroxymethyl-5-methyl(1,6)dioxacyclododeca(2,3,4-gh)pyrrolizidine-2,7-dione
    • beta-Longilobine
    • DTXSID6021242
    • XJ86XWL8IY
    • CCRIS 4338
    • NCGC00142486-03
    • (1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-, (3Z,5R,6S,14aR,14bR)-
    • RETRORSINE [MI]
    • BPBio1_000698
    • RETRORSINE [HSDB]
    • SR-01000841220-3
    • Q27108154
    • MS-25432
    • MLS002153926
    • CS-0062871
    • HY-N6638
    • NSC 107659
    • 12,18-Dihydroxy-senecionan-11,16-dione
    • BSPBio_000634
    • CCG-208491
    • BCJMNZRQJAVDLD-CQRYIUNCSA-N
    • HMS2096P16
    • UNII-XJ86XWL8IY
    • Retrosine
    • Senecionan-11, 12,18-dihydroxy-
    • WLN: T55-12- 1A Q EN IOVY OVO BUTJ KU2 M1 NQ N1Q
    • NSC107659
    • Longilobine
    • .beta.-Longilobine
    • 12,16-dione
    • (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
    • G12795
    • Inchi: 1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3
    • Chiave InChI: BCJMNZRQJAVDLD-UHFFFAOYSA-N
    • Sorrisi: O1C(C(=C([H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])C(C([H])([H])O[H])(C(=O)OC([H])([H])C2=C([H])C([H])([H])N3C([H])([H])C([H])([H])C1([H])C32[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 351.16800
  • Massa monoisotopica: 351.16818752 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 1
  • Complessità: 627
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Peso molecolare: 351.4
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 96.3

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 210-213 ºC
  • Punto di ebollizione: 485.2°C (rough estimate)
  • Indice di rifrazione: 1.5100 (estimate)
  • Solubilità: Solubile (633 g/l) (25°C),
  • PSA: 96.30000
  • LogP: 0.10310
  • Merck: 13,8253
  • Rotazione specifica: D18 -17.6° (c = 1.99 in ethanol)
  • Pressione di vapore: 1.9X10-14 mm Hg @ 25 °C /Estimated/

Retrorsine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 22-36/37/39-45
  • RTECS:VH7525000
  • Identificazione dei materiali pericolosi: T
  • Classe di pericolo:6.1(a)
  • Frasi di rischio:R25
  • PackingGroup:II
  • Gruppo di imballaggio:II
  • Livello di pericolo:6.1(a)
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:II

Retrorsine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB510427-20 mg
Retrorsin, HPLC Grade, 98%; .
480-54-6 98%
20mg
€381.00 2023-02-16
SHENG KE LU SI SHENG WU JI SHU
sc-215805C-2g
Retrorsine,
480-54-6 ≥90%
2g
¥25571.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215805A-500 mg
Retrorsine,
480-54-6 ≥90%
500MG
¥6,882.00 2023-07-11
ChemScence
CS-0062871-25mg
Retrorsine
480-54-6 99.63%
25mg
$600.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-215805D-3 g
Retrorsine,
480-54-6 ≥90%
3g
¥37,605.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-215805-100mg
Retrorsine,
480-54-6 ≥90%
100mg
¥1880.00 2023-09-05
TargetMol Chemicals
TN2147-5 mg
Retrorsine
480-54-6 98%
5mg
¥ 2,280 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-215805A-500mg
Retrorsine,
480-54-6 ≥90%
500mg
¥6882.00 2023-09-05
1PlusChem
1P00D9AK-5mg
RETRORSINE
480-54-6 99%
5mg
$321.00 2023-12-17
1PlusChem
1P00D9AK-10mg
RETRORSINE
480-54-6 90%
10mg
$235.00 2024-05-01
Fornitori consigliati
Amadis Chemical Company Limited
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Wuhan ChemNorm Biotech Co.,Ltd.
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